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molecular formula C9H6O2S B3434357 4-(Furan-2-yl)thiophene-2-carbaldehyde CAS No. 893735-78-9

4-(Furan-2-yl)thiophene-2-carbaldehyde

Cat. No. B3434357
M. Wt: 178.21 g/mol
InChI Key: JYZQWAZIYRNWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901145B2

Procedure details

4-(furan-2-yl)thiophene-2-carbaldehyde was prepared using the general boronic acid coupling procedure with 4-bromothiophene-2-carbaldehyde and furan-2-ylboronic acid (26 mg, 93 mg theoretical, 28.0%). LC-MS m/z 179 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[CH:6]=[C:7]([CH:10]=[O:11])[S:8][CH:9]=1.[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1B(O)O>>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:5]1[CH:6]=[C:7]([CH:10]=[O:11])[S:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Step Three
Name
Quantity
26 mg
Type
reactant
Smiles
O1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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